molecular formula C27H32O8 B1682207 Verrucarin J CAS No. 4643-58-7

Verrucarin J

Cat. No. B1682207
CAS RN: 4643-58-7
M. Wt: 484.5 g/mol
InChI Key: GXCGYHWSYNQVHU-LWYZCPILSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Verrucarin J is a trichothecene produced by Stachybotrys chartarum . It is a metabolite of the Myrothecium fungus family . It can grow in damp indoor environments and may contribute to health problems among building occupants . These Trichothecenes are lipophilic and thus the route of exposure can easily be through the skin, gut, and pulmonary mucosa .


Synthesis Analysis

Verrucarin J has been found to promote the synthesis of triacylglycerol (TAG), but inhibit the synthesis of fucoxanthin . The expression of key genes such as DGAT2D, GPAT2, LPAT2, and PAP involved in TAG synthesis and unsaturated fatty acids also increased after Verrucarin J treatments .


Molecular Structure Analysis

The molecular formula of Verrucarin J is C27H32O8 . Its molecular weight is 484.5 g/mol . The IUPAC name is (1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro [2,10,16,23-tetraoxatetracyclo [22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2’-oxirane]-11,17,22-trione .


Chemical Reactions Analysis

Verrucarin J has been found to induce apoptosis, DNA damage, and generation of reactive oxygen species (ROS) . It also significantly suppresses the expression of CSCs markers including ALDH1, LGR5, NANOG, and OCT4 in a dose-dependent manner .


Physical And Chemical Properties Analysis

The molecular weight of Verrucarin J is 484.5 g/mol . It has a molecular formula of C27H32O8 .

Scientific Research Applications

1. Antiviral Properties

Verrucarin J has been evaluated for its inhibitory activity against the arenavirus Junin, the etiological agent of Argentine hemorrhagic fever. It demonstrated a dose-dependent inhibition of virus multiplication at concentrations that did not affect cell viability. This suggests its potential as a therapeutic agent in viral infections (García et al., 2002).

2. Biochemical Impact Studies

Biochemical studies have been conducted on male mice injected with Verrucarin J. These studies revealed significant biochemical changes, such as increased serum enzyme activities and alterations in liver-related biochemical parameters. This research helps in understanding the biochemical impact of Verrucarin J on mammalian systems (El-Sawi et al., 2000).

3. Inhibition of Protein Synthesis and Cancer Research

Verrucarin J has been identified as an inhibitor of protein synthesis, and its effects on various cancer cell lines have been investigated. For instance, studies have shown its potential in inducing growth inhibition and apoptosis in breast cancer cell lines. This suggests its utility in cancer treatment research (Palanivel et al., 2013).

4. Chemical Structure and Synthesis

The constitution and structure of Verrucarin J have been extensively studied, contributing to the field of organic chemistry and pharmacology. Understanding its structure is crucial for synthetic efforts and potential drug design (Fetz et al., 1965).

5. Nematicidal Activities

Verrucarin J has been studied for its nematicidal activity, specifically against the root-knot nematode Meloidogyne incognita. This highlights its potential application in agriculture as a natural pesticide (Nguyen et al., 2018).

6. Chemical Genetics in Diatoms

Research has been conducted to identify the effect of Verrucarin J on neutral lipid accumulation in diatoms. This study is significant for understanding the metabolic pathways of neutral lipids and could have implications in biotechnology (Yu et al., 2020).

Future Directions

Verrucarin J has been found to inhibit ovarian cancer and targets cancer stem cells . It has been suggested that it could be used to further study the metabolic pathways of neutral lipid and fucoxanthin . It has also been found to target both cancer cells and cancer stem cells .

properties

IUPAC Name

(1R,3R,8R,12E,18E,20Z,24R,25S,26S)-5,13,25-trimethylspiro[2,10,16,23-tetraoxatetracyclo[22.2.1.03,8.08,25]heptacosa-4,12,18,20-tetraene-26,2'-oxirane]-11,17,22-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32O8/c1-17-8-10-26-15-32-24(30)13-18(2)9-11-31-22(28)6-4-5-7-23(29)35-19-14-21(34-20(26)12-17)27(16-33-27)25(19,26)3/h4-7,12-13,19-21H,8-11,14-16H2,1-3H3/b6-4+,7-5-,18-13+/t19-,20-,21-,25-,26-,27+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXCGYHWSYNQVHU-GYDJLPFWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2C3(CC1)COC(=O)C=C(CCOC(=O)C=CC=CC(=O)OC4C3(C5(CO5)C(C4)O2)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C[C@@H]2[C@@]3(CC1)COC(=O)/C=C(/CCOC(=O)/C=C/C=C\C(=O)O[C@H]4[C@]3([C@]5(CO5)[C@@H](C4)O2)C)\C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Muconomycin B

CAS RN

4643-58-7
Record name Verrucarin J
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004643587
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name VERRUCARIN J
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/62UBU5Q68G
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Verrucarin J
Reactant of Route 2
Verrucarin J
Reactant of Route 3
Verrucarin J
Reactant of Route 4
Verrucarin J
Reactant of Route 5
Verrucarin J
Reactant of Route 6
Verrucarin J

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.